molecular formula C21H24N4O3 B4055365 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE

5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE

Cat. No.: B4055365
M. Wt: 380.4 g/mol
InChI Key: IJAHLXWCRKBOEG-UHFFFAOYSA-N
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Description

5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline: is a complex organic compound that features a piperazine ring substituted with a methylbenzoyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the prop-2-en-1-yl group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: The presence of both the nitro and prop-2-en-1-yl groups in 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications .

Properties

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-10-22-19-15-18(8-9-20(19)25(27)28)23-11-13-24(14-12-23)21(26)17-6-4-16(2)5-7-17/h3-9,15,22H,1,10-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAHLXWCRKBOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
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5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE

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